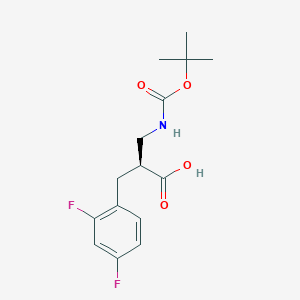![molecular formula C32H36N2O4 B13989391 2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione) CAS No. 78045-49-5](/img/structure/B13989391.png)
2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[45]decane-2,4-dione is a complex organic compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under heating in boiling ethanol . This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, formaldehyde, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
3-[4-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)-3-methyl-phenyl]-2-methyl-phenyl]-3-azaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
78045-49-5 |
|---|---|
Molecular Formula |
C32H36N2O4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[4-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-3-methylphenyl]-2-methylphenyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C32H36N2O4/c1-21-17-23(9-11-25(21)33-27(35)19-31(29(33)37)13-5-3-6-14-31)24-10-12-26(22(2)18-24)34-28(36)20-32(30(34)38)15-7-4-8-16-32/h9-12,17-18H,3-8,13-16,19-20H2,1-2H3 |
InChI Key |
UXBDUWYQWGBTII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)CC4(C3=O)CCCCC4)C)N5C(=O)CC6(C5=O)CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


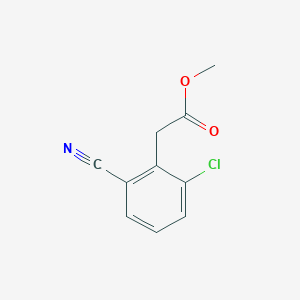

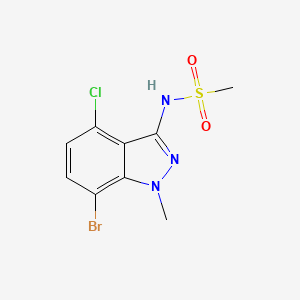
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
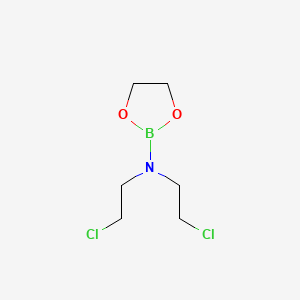
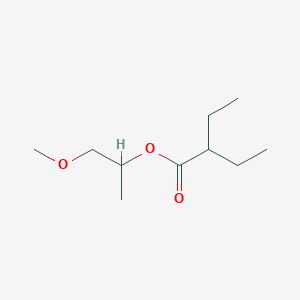
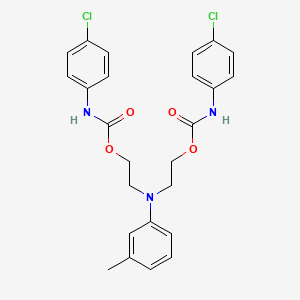
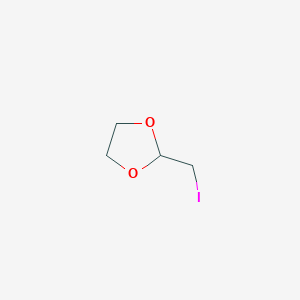

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
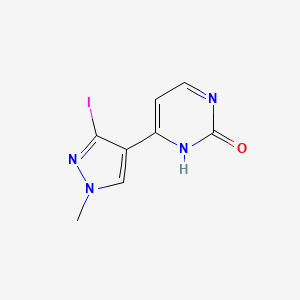
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
